1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine 1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine
Brand Name: Vulcanchem
CAS No.: 121269-43-0
VCID: VC20895653
InChI: InChI=1S/C27H49INO6P/c1-29(2,3)19-21-34-36(30,31)35-24-27(32-4)23-33-20-14-12-10-8-6-5-7-9-11-13-16-25-17-15-18-26(28)22-25/h15,17-18,22,27H,5-14,16,19-21,23-24H2,1-4H3/i28-2
SMILES: C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC
Molecular Formula: C27H49INO6P
Molecular Weight: 639.6 g/mol

1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine

CAS No.: 121269-43-0

Cat. No.: VC20895653

Molecular Formula: C27H49INO6P

Molecular Weight: 639.6 g/mol

* For research use only. Not for human or veterinary use.

1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine - 121269-43-0

Specification

CAS No. 121269-43-0
Molecular Formula C27H49INO6P
Molecular Weight 639.6 g/mol
IUPAC Name [3-[12-(3-(125I)iodanylphenyl)dodecoxy]-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C27H49INO6P/c1-29(2,3)19-21-34-36(30,31)35-24-27(32-4)23-33-20-14-12-10-8-6-5-7-9-11-13-16-25-17-15-18-26(28)22-25/h15,17-18,22,27H,5-14,16,19-21,23-24H2,1-4H3/i28-2
Standard InChI Key ZSEKDUVBISKQAJ-LYCVTSOGSA-N
Isomeric SMILES C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)[125I])OC
SMILES C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC
Canonical SMILES C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator